molecular formula C8H17Cl2N3O B2805604 2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride CAS No. 2251053-87-7

2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride

Cat. No.: B2805604
CAS No.: 2251053-87-7
M. Wt: 242.14
InChI Key: KFVVLBUPDHNXJU-UHFFFAOYSA-N
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Description

2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2,6,9-triazaspiro[4.6]undecan-10-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-5-8(1-2-9-6-8)11-4-3-10-7;;/h9,11H,1-6H2,(H,10,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMFBMZPEBIBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and subsequent salt formation steps.

Chemical Reactions Analysis

Types of Reactions

2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve nucleophilic or electrophilic reagents under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives. Substitution reactions can result in a wide range of substituted spirocyclic compounds.

Scientific Research Applications

2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,9-Triazaspiro[46]undecan-10-one dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

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